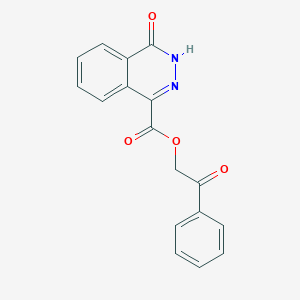![molecular formula C26H22N4O2S2 B299721 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B299721.png)
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, in cancer research, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In antiviral research, it has been found to inhibit the activity of the viral protease, an enzyme required for viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone are dependent on the specific application and concentration used. In cancer research, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In antiviral research, it has been found to reduce viral load and inhibit viral replication. In antimicrobial research, it has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth.
Advantages and Limitations for Lab Experiments
The advantages of using 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
For 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone include the development of analogs with improved pharmacokinetic properties and the investigation of its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone involves the reaction of 4-ethoxyaniline, 2-bromo-1,3-thiazole, and 2-mercaptoacetic acid in the presence of a base catalyst. The resulting intermediate is then reacted with 3-phenyl-4(3H)-quinazolinone to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antiviral research, it has been shown to inhibit the replication of HIV-1 and hepatitis C virus. In antimicrobial research, it has been found to exhibit activity against both Gram-positive and Gram-negative bacteria.
properties
Molecular Formula |
C26H22N4O2S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H22N4O2S2/c1-2-32-21-14-12-18(13-15-21)27-25-28-19(16-33-25)17-34-26-29-23-11-7-6-10-22(23)24(31)30(26)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,27,28) |
InChI Key |
VIMAHXHKWAUAAB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)



![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)